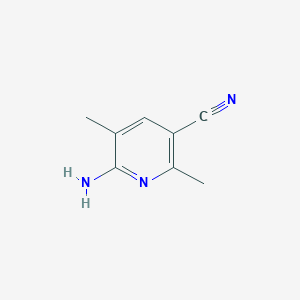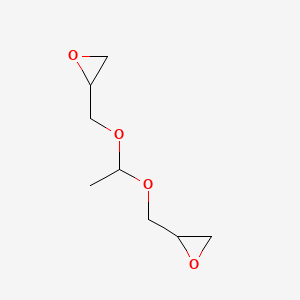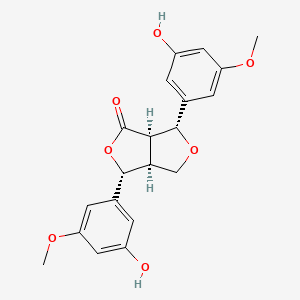
Graminonea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Graminonea is a chemical compound known for its diverse applications in various scientific fields. It is a naturally occurring compound found in certain plant species and has been studied for its potential medicinal and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Graminonea typically involves several steps, starting with the extraction of the compound from plant sources. The extracted material is then subjected to purification processes to isolate this compound in its pure form. The synthetic route may involve the use of organic solvents and specific reaction conditions such as temperature control and pH adjustments to ensure the stability and purity of the compound.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using advanced extraction and purification techniques. These methods often involve the use of high-performance liquid chromatography (HPLC) and other sophisticated equipment to achieve high yields and purity levels. The industrial production process is designed to be efficient and cost-effective, ensuring a consistent supply of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Graminonea undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different properties and applications.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced forms with distinct characteristics.
Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by other groups, altering its chemical structure and properties.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives with enhanced biological activity, while reduction may produce more stable forms of the compound.
Scientific Research Applications
Graminonea has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: this compound is studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: this compound is used in the production of pharmaceuticals, cosmetics, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Graminonea involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to certain enzymes or receptors, modulating their activity and influencing various cellular processes. For example, this compound may inhibit the activity of specific enzymes involved in inflammation, leading to its anti-inflammatory effects.
Comparison with Similar Compounds
Graminonea can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Phenanthrenes: These compounds share a similar aromatic structure with this compound and have comparable biological activities.
Flavonoids: Like this compound, flavonoids are known for their antioxidant and anti-inflammatory properties.
Alkaloids: These compounds also exhibit various biological activities and are structurally related to this compound.
This compound stands out due to its specific chemical structure and the unique combination of properties it possesses, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
161407-72-3 |
|---|---|
Molecular Formula |
C20H20O7 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(3R,3aR,6R,6aS)-3,6-bis(3-hydroxy-5-methoxyphenyl)-3,3a,6,6a-tetrahydro-1H-furo[3,4-c]furan-4-one |
InChI |
InChI=1S/C20H20O7/c1-24-14-5-10(3-12(21)7-14)18-16-9-26-19(17(16)20(23)27-18)11-4-13(22)8-15(6-11)25-2/h3-8,16-19,21-22H,9H2,1-2H3/t16-,17-,18+,19+/m1/s1 |
InChI Key |
SVGACAMOKZGTTJ-YRXWBPOGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)O)[C@H]2[C@@H]3CO[C@H]([C@@H]3C(=O)O2)C4=CC(=CC(=C4)OC)O |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C2C3COC(C3C(=O)O2)C4=CC(=CC(=C4)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


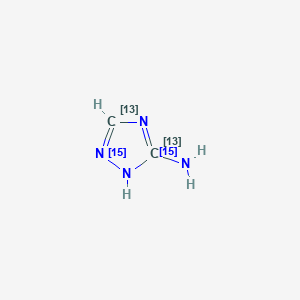
![2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B13817088.png)
![tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate](/img/structure/B13817094.png)
![2,3,8,9,10-pentachloro-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B13817099.png)
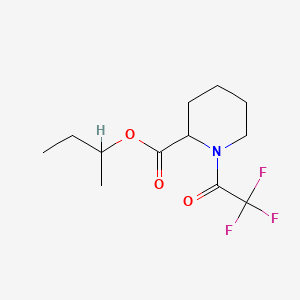


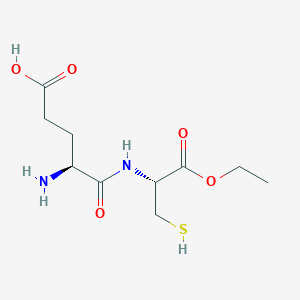

![[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13817141.png)
